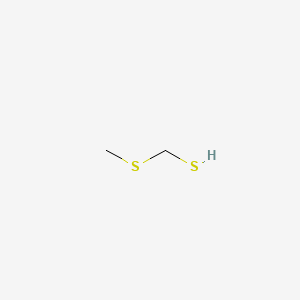

Methylthiomethylmercaptan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methylthiomethylmercaptan, also known as methylsulfanylmethanethiol or MESCH2SH, belongs to the class of organic compounds known as hemiacetals. Hemiacetals are compounds comprising the hemiacetal functional group, with the general formula R2C(OH)OR' ( R' not Hydrogen ). Methylthiomethylmercaptan is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, methylthiomethylmercaptan is primarily located in the cytoplasm. Methylthiomethylmercaptan has a pungent and sulfurous taste.

Aplicaciones Científicas De Investigación

Oral Health Implications

Methylthiomethylmercaptan, also known as methanethiol, plays a significant role in oral health. Its production by oral microbes like Porphyromonas gingivalis contributes to oral malodor and periodontal tissue destruction. Research indicates that the lack of methanethiol production in a mutant strain of P. gingivalis led to differences in microbial ecology and a more pro-inflammatory response in oral keratinocytes, suggesting its role in biofilm formation and cytokine response, impacting oral malodor and periodontitis (Stephen et al., 2016).

Astronomical Observations

Methylthiomethylmercaptan's S-deuterated form, CH3SD, has been studied for its potential in astronomical observations. Its rotational spectrum was measured to facilitate radio telescope observations at (sub)millimeter wavelengths. However, CH3SD was not detected in the Atacama Large Millimeter/submillimeter Array (ALMA) Protostellar Interferometric Line Survey of the protostar IRAS 16293−2422 (Zakharenko et al., 2018).

Adsorption and Oxidation

Activated carbons of different origins have been studied for their ability to adsorb methyl mercaptan in wet conditions. This study focused on how surface chemistry and porosity influence the adsorption/oxidation of methyl mercaptan. The main product of this oxidation is dimethyl disulfide, but in some cases, oxidation leads to methyl methanethiosulfonate formation (Bashkova et al., 2002).

Flavor Perception in Foods

The relationship between odorants in drinks and those reaching the olfactory epithelium was studied using the Retronasal Flavor Impression Screening System. It was found that methylthio ether was detected along with volatile thiol in the air exhaled through the nostrils after swallowing a drink containing the original thiol. This indicates that odorants consumed in foods may not retain their original chemical structures and compositions, affecting flavor perception (Itobe et al., 2009).

Environmental Protection

Methyl mercaptan's solubility in various liquids is crucial in environmental protection and industries like oil, gas, and chemical production. This information is essential for designing and operating absorption scrubbing equipment in these industries (Iliuta & Larachi, 2007).

Propiedades

Número CAS |

29414-47-9 |

|---|---|

Nombre del producto |

Methylthiomethylmercaptan |

Fórmula molecular |

C2H6S2 |

Peso molecular |

94.2 g/mol |

Nombre IUPAC |

methylsulfanylmethanethiol |

InChI |

InChI=1S/C2H6S2/c1-4-2-3/h3H,2H2,1H3 |

Clave InChI |

IXBUFAUQDFHNGI-UHFFFAOYSA-N |

SMILES |

CSCS |

SMILES canónico |

CSCS |

Densidad |

1.040-1.046 |

Otros números CAS |

29414-47-9 |

Descripción física |

Almost colourless liquid; Pungent, sulfureous aroma |

Pictogramas |

Irritant |

Solubilidad |

Soluble in water Soluble (in ethanol) |

Sinónimos |

(methylthio)methanethiol MeSCH2SH |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

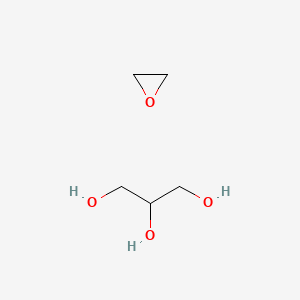

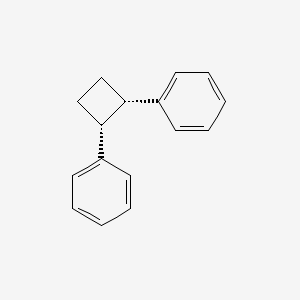

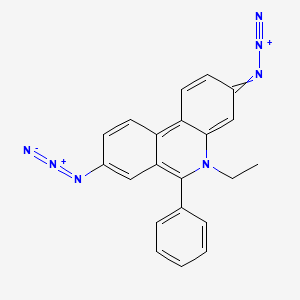

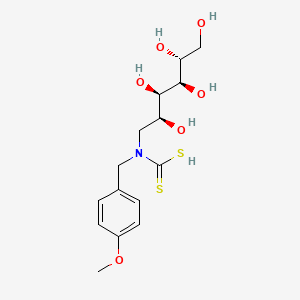

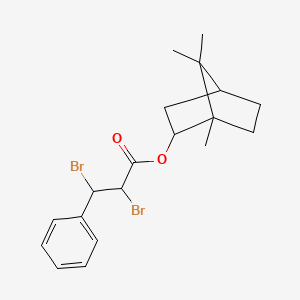

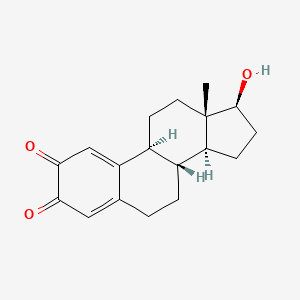

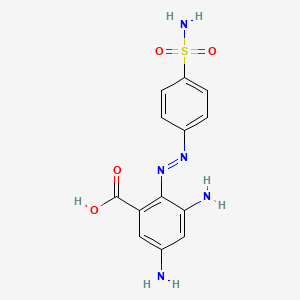

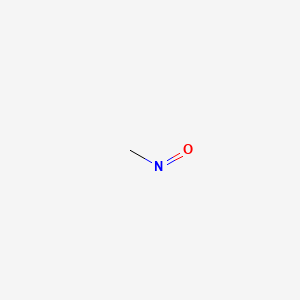

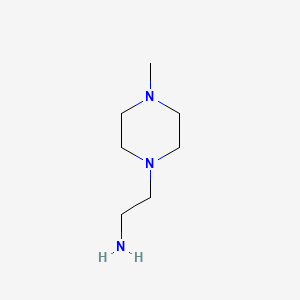

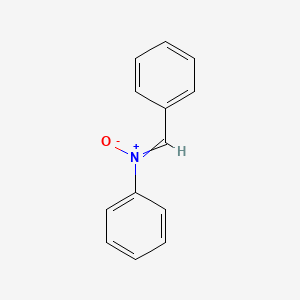

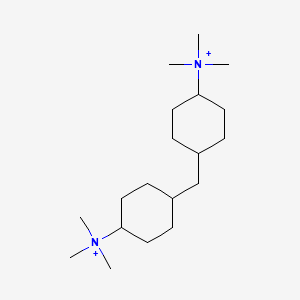

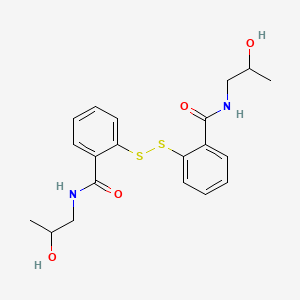

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.